molecular formula C24H26N2O4 B12170374 4-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone

4-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone

Cat. No.: B12170374
M. Wt: 406.5 g/mol
InChI Key: JEZAWOTWOVDJCT-UHFFFAOYSA-N
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Description

4-{[6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone is a complex organic compound that belongs to the class of isoquinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes two isoquinolinone moieties, each substituted with various functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with an appropriate isocyanate to form the intermediate, which is then further reacted with isopropyl isoquinolinone under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a large scale .

Chemical Reactions Analysis

Types of Reactions

4-{[6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolinones, quinones, and alcohol derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone lies in its dual isoquinolinone structure, which provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-propan-2-ylisoquinolin-1-one

InChI

InChI=1S/C24H26N2O4/c1-15(2)26-14-20(18-7-5-6-8-19(18)24(26)28)23(27)25-10-9-16-11-21(29-3)22(30-4)12-17(16)13-25/h5-8,11-12,14-15H,9-10,13H2,1-4H3

InChI Key

JEZAWOTWOVDJCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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